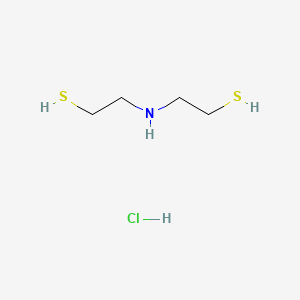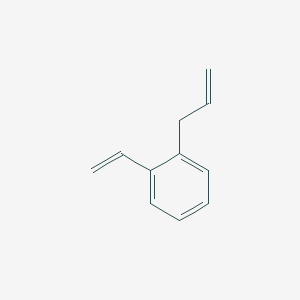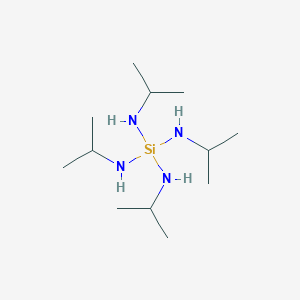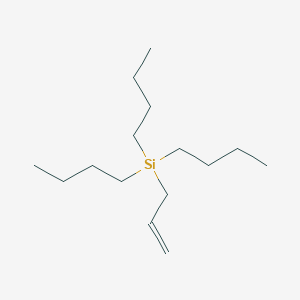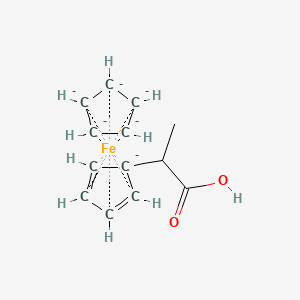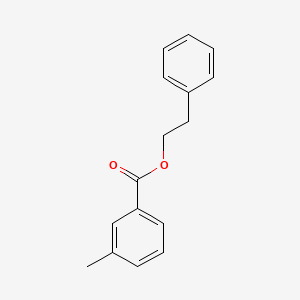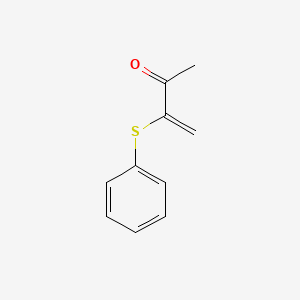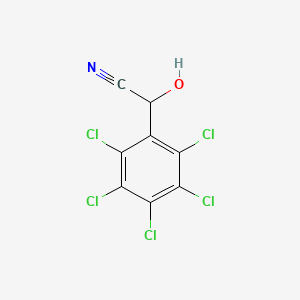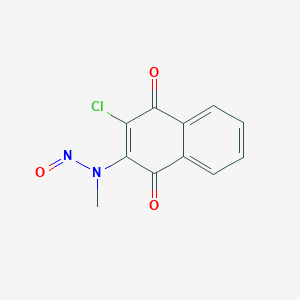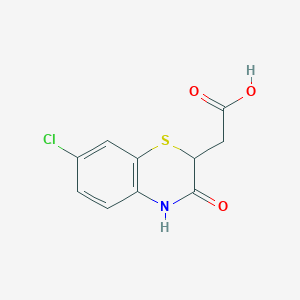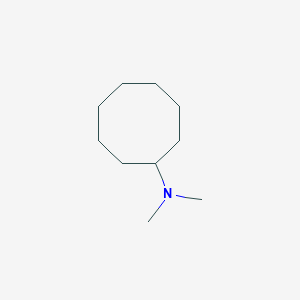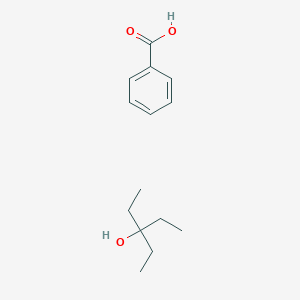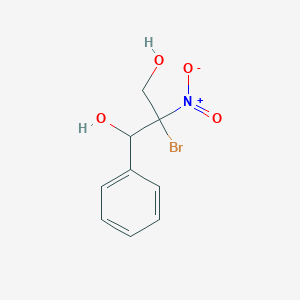
2-Bromo-2-nitro-1-phenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-nitro-1-phenylpropane-1,3-diol is an organic compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. The compound is characterized by its white to yellow crystalline appearance and is soluble in water, ethanol, and other polar solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is typically synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the following steps:
Nitroaldol Reaction: Nitromethane reacts with formaldehyde to form di(hydroxymethyl)nitromethane.
Bromination: Di(hydroxymethyl)nitromethane is then brominated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in large quantities, primarily in China, to meet global demand .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Nitro and bromo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Azide and thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceuticals and as an antimicrobial agent in medical devices.
Industry: Applied in the preservation of cosmetics, personal care products, and industrial water systems.
Wirkmechanismus
The antimicrobial action of 2-Bromo-2-nitro-1-phenylpropane-1,3-diol involves the oxidation of thiol groups in bacterial cell membranes, leading to the formation of disulfide bonds. This disrupts the cell membrane, causing cell lysis and death. Additionally, the compound releases active bromine species that interact with cellular proteins, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-nitro-1,3-propanediol:
2-Nitro-2-bromo-1,3-propanediol: Another compound with comparable antimicrobial activity.
Uniqueness: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is unique due to its phenyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
22632-03-7 |
|---|---|
Molekularformel |
C9H10BrNO4 |
Molekulargewicht |
276.08 g/mol |
IUPAC-Name |
2-bromo-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H10BrNO4/c10-9(6-12,11(14)15)8(13)7-4-2-1-3-5-7/h1-5,8,12-13H,6H2 |
InChI-Schlüssel |
RCSJLZIZOJDUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CO)([N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




